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molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No. B042947
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Patent
US04162270

Procedure details

It is known to prepare 4,4'-dihydroxydiphenylsulfone from phenol and sulfuric acid. This process yields 4,4'-dihydroxydiphenylsulfone along with large quantities of 2,4'-dihydroxydiphenylsulfone as an isomer by-product. However, extreme difficulty is encountered in separating the 4,4'-dihydroxydiphenylsulfone directly from the resulting reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:2]=1.[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.S(=O)(=O)(O)O>>[CH:15]1[C:14]([OH:17])=[CH:13][CH:12]=[C:11]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])[CH:16]=1.[CH:22]1[CH:23]=[C:18]([OH:24])[C:19]([S:8]([C:3]2[CH:4]=[CH:5][C:6]([OH:7])=[CH:1][CH:2]=2)(=[O:10])=[O:9])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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